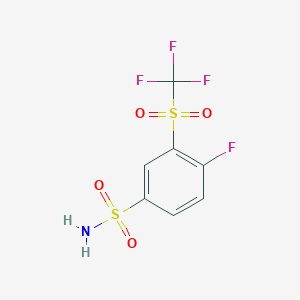
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
Cat. No. B030740
Key on ui cas rn:
1027345-08-9
M. Wt: 307.2 g/mol
InChI Key: JOESWBMGEGYULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08168784B2
Procedure details


The solution from EXAMPLE 14 was charged into a flask fitted with overhead stirrer, nitrogen inlet, temperature probe and cooling bath. The solution was cooled down to −50° C. using an acetone/dry ice bath. Ammonium hydroxide (238 g) solution was slowly added to the reaction mixture through an additional funnel. The internal temperature was kept at about −40° C. HPLC showed the reaction was completed. The solution was cooled down to −60° C. 6 N HCl (600 g) was added to the reaction mixture slowly to keep the temperature under −35° C. The mixture was warmed up to room temperature. The layers were separated, and the organic layer was washed twice with 375 g of 4 N HCl. The organic layer was distilled down under vacuum with bath temperature from 40 to 50° C. Toluene (700 g) was added to the residue, and the mixture was stirred at room temperature for an hour. The mixture was filtered and washed with toluene to obtain the title compound.



Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][C:3]=1[S:12]([C:15]([F:18])([F:17])[F:16])(=[O:14])=[O:13].[OH-].[NH4+:20].Cl>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:20])(=[O:10])=[O:9])=[CH:4][C:3]=1[S:12]([C:15]([F:18])([F:17])[F:16])(=[O:14])=[O:13] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)C(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
238 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Step Three
|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for an hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with overhead stirrer, nitrogen inlet
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
temperature probe and cooling bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at about −40° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled down to −60° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
under −35° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed up to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed twice with 375 g of 4 N HCl
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The organic layer was distilled down under vacuum with bath temperature from 40 to 50° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Toluene (700 g) was added to the residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C=C1)S(=O)(=O)N)S(=O)(=O)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
